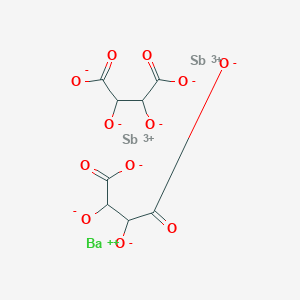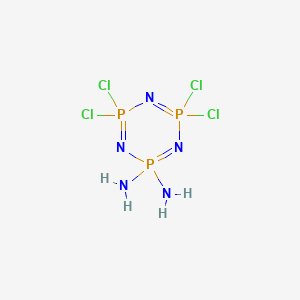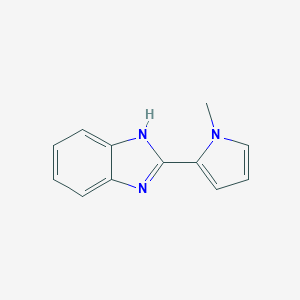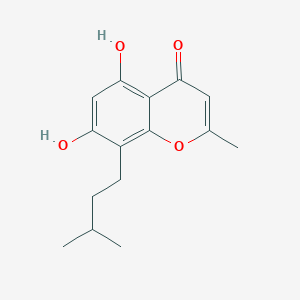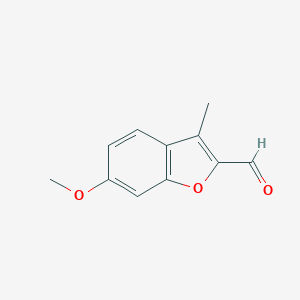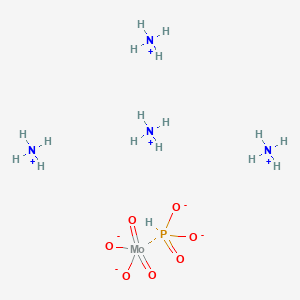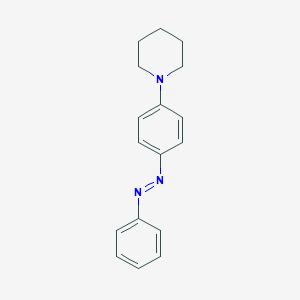
1-(p-(Phenylazo)phenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-(Phenylazo)phenyl)piperidine, also known as PAPP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the azobenzene family and has a molecular weight of 276.4 g/mol. PAPP is a yellow to orange crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Wirkmechanismus
The mechanism of action of 1-(p-(Phenylazo)phenyl)piperidine is not well understood. However, it is believed that 1-(p-(Phenylazo)phenyl)piperidine acts as a photoisomerizable ligand for GPCRs. This means that 1-(p-(Phenylazo)phenyl)piperidine can change its shape upon exposure to light, which can then activate or inhibit the GPCR.
Biochemische Und Physiologische Effekte
1-(p-(Phenylazo)phenyl)piperidine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(p-(Phenylazo)phenyl)piperidine can activate or inhibit GPCRs, depending on the wavelength of light used. 1-(p-(Phenylazo)phenyl)piperidine has also been shown to affect the activity of ion channels and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(p-(Phenylazo)phenyl)piperidine in lab experiments is that it is a relatively simple compound to synthesize. 1-(p-(Phenylazo)phenyl)piperidine is also highly soluble in organic solvents, which makes it easy to work with. However, one limitation of using 1-(p-(Phenylazo)phenyl)piperidine is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 1-(p-(Phenylazo)phenyl)piperidine. One area of research is to further investigate the mechanism of action of 1-(p-(Phenylazo)phenyl)piperidine. This could involve using advanced imaging techniques to visualize the binding of 1-(p-(Phenylazo)phenyl)piperidine to GPCRs. Another area of research is to explore the potential therapeutic applications of 1-(p-(Phenylazo)phenyl)piperidine. For example, 1-(p-(Phenylazo)phenyl)piperidine could be used as a tool to develop drugs that target specific GPCRs. Finally, researchers could investigate the use of 1-(p-(Phenylazo)phenyl)piperidine in optogenetics, which is a technique that uses light to control the activity of cells in the brain.
Synthesemethoden
The synthesis of 1-(p-(Phenylazo)phenyl)piperidine is a multistep process that involves the reaction of p-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This salt is then coupled with p-phenylenediamine in the presence of sodium acetate to form the azobenzene derivative. Finally, the azobenzene derivative is reduced with sodium borohydride to form 1-(p-(Phenylazo)phenyl)piperidine.
Wissenschaftliche Forschungsanwendungen
1-(p-(Phenylazo)phenyl)piperidine has been used in a variety of scientific research applications. One of the most significant uses of 1-(p-(Phenylazo)phenyl)piperidine is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that are involved in a wide range of physiological processes, including vision, smell, and hormone regulation. 1-(p-(Phenylazo)phenyl)piperidine has been used as a tool to study the binding and activation of GPCRs.
Eigenschaften
CAS-Nummer |
10282-35-6 |
|---|---|
Produktname |
1-(p-(Phenylazo)phenyl)piperidine |
Molekularformel |
C17H19N3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
phenyl-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C17H19N3/c1-3-7-15(8-4-1)18-19-16-9-11-17(12-10-16)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2 |
InChI-Schlüssel |
PYSGWVDDUWPEEC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Synonyme |
4-N-PIPERIDINYLAZOBENZENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




